6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride
Overview
Description
6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group attached to an imidazo-thiazole structure, which is further modified with a carboxylic acid and a hydrochloride group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxyaniline and thiosemicarbazide as the primary starting materials.
Reaction Steps: The process involves a series of steps including condensation, cyclization, and chlorination. The reaction conditions often require the use of strong acids or bases, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch processes to optimize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrochloride group can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Various nucleophiles, polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, base catalysts.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents replacing the hydrochloride group.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its unique structure allows for the creation of diverse derivatives with potential biological activity. Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug discovery. Its interaction with various biological targets can lead to the development of new therapeutic agents. Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer properties. It is being investigated for its potential use in treating various diseases. Industry: In the chemical industry, the compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds interact with various targets in the body, leading to their respective therapeutic effects.
Mode of Action
One of the thiazole derivatives, voreloxin, is known to bind to dna and interacts with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death . This might provide some insight into the potential mode of action of this compound.
Biochemical Pathways
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This might influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that thiazole derivatives have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound could have a wide range of potential effects at the molecular and cellular level.
Safety and Hazards
The compound may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .
Biochemical Analysis
Biochemical Properties
6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit the proliferation of cancer cells by inducing apoptosis and altering the expression of genes involved in cell cycle regulation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity . It can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but it may undergo degradation over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in its metabolism, leading to the formation of various metabolites . The compound can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological activity .
Comparison with Similar Compounds
Imidazo[2,1-b]thiazoles: Structurally similar compounds with varying substituents on the imidazo-thiazole core.
Phenyl derivatives: Compounds with phenyl groups attached to different heterocyclic structures.
Carboxylic acid derivatives: Compounds with carboxylic acid groups in various positions on the heterocyclic ring.
Uniqueness: The presence of the methoxyphenyl group and the specific arrangement of the imidazo-thiazole core make this compound unique. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S.ClH/c1-8-12(13(17)18)20-14-15-11(7-16(8)14)9-3-5-10(19-2)6-4-9;/h3-7H,1-2H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDQOTKLCICNBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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